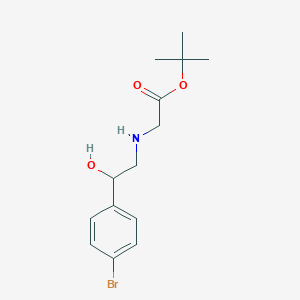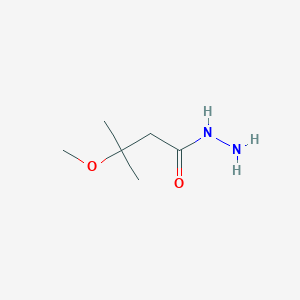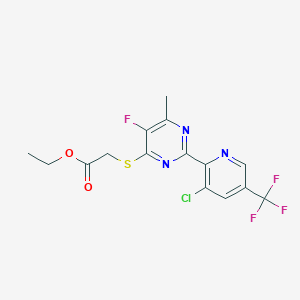![molecular formula C15H11ClF3N3 B1412484 N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline CAS No. 1823182-60-0](/img/structure/B1412484.png)
N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the imidazo[1,2-a]pyridine core, which would contribute to its stability. The electronegative chlorine and fluorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the electronegative chlorine and fluorine atoms in this compound could influence its polarity, solubility, and reactivity .Scientific Research Applications
Potential in Diabetes Treatment
Research has identified a novel hit core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives, showing promise as glucagon-like peptide 1 receptor (GLP-1R) activators. These compounds have demonstrated effects in increasing GLP-1 secretion, potentially enhancing glucose responsiveness. They show potential as anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).
Synthesis Methods
A study outlined an efficient I2-mediated approach for the synthesis of 6-phenylpyrido[2',1':2,3]imidazo[4,5-c]quinolone heterocycle skeletons, starting from benzylamines and 2-(imidazo[1,2-a]pyridin-2-yl)aniline. This process involves sequential oxidation/transamination/cyclization/aromatisation, leading to new N-C and C-C bonds (Sunkari et al., 2017).
Catalytic Activities
A series of heterocyclic compounds possessing imidazolo[1,2-a]pyridine moiety, including 3-(imidazo[1,2-a]pyridine-2-yl)aniline, were synthesized and examined for their catalytic activities. They were effective catalysts for the oxidation of catechol to o-quinone with atmospheric oxygen, with the rate of oxidation depending on various factors (Saddik et al., 2012).
Fluorescent Probes for Mercury Ion
A study reported the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among these derivatives, a specific compound demonstrated efficiency as a fluorescent probe for mercury ion in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Luminescent Transition Metal Complexes
A new molecular dyad comprising imidazo[1,2-a]pyridine and boron-dipyrromethene subunits was synthesized. This led to the successful formation of five new luminescent transition metal complexes, showing potential for various applications (Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-13-6-10(15(17,18)19)8-22-9-12(21-14(13)22)7-20-11-4-2-1-3-5-11/h1-6,8-9,20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACNIRCRGTYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Carbamic acid, N-[(1R)-1-[3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1412407.png)
![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)





![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)